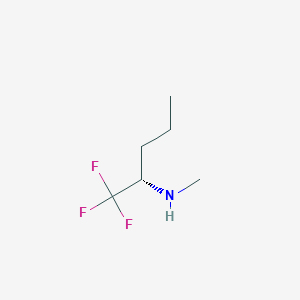

(S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine

説明

Structure

3D Structure

特性

CAS番号 |

1389310-11-5 |

|---|---|

分子式 |

C6H12F3N |

分子量 |

155.16 g/mol |

IUPAC名 |

(2S)-1,1,1-trifluoro-N-methylpentan-2-amine |

InChI |

InChI=1S/C6H12F3N/c1-3-4-5(10-2)6(7,8)9/h5,10H,3-4H2,1-2H3/t5-/m0/s1 |

InChIキー |

FJPJIBYNAPGESZ-YFKPBYRVSA-N |

異性体SMILES |

CCC[C@@H](C(F)(F)F)NC |

正規SMILES |

CCCC(C(F)(F)F)NC |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Chiral Fluorinated Amines, Including S N Methyl 1,1,1 Trifluoro 2 Pentylamine

Enantioselective Synthesis Strategies

The creation of a specific stereocenter in molecules such as (S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine is a fundamental challenge in organic synthesis. Enantioselective strategies are broadly categorized into methods involving the asymmetric reduction of prochiral precursors, the use of covalently bound chiral auxiliaries to direct transformations, and the application of chiral catalysts in either metal-based or organocatalytic systems. nih.govnih.gov

Asymmetric reductive amination is one of the most direct and efficient methods for synthesizing chiral amines from ketones. The process typically involves the condensation of a ketone with an amine to form a prochiral imine or enamine intermediate, which is then hydrogenated in the presence of a chiral catalyst to yield the enantiomerically enriched amine. google.comresearchgate.net

For the synthesis of this compound, the process would commence with the reaction of 1,1,1-trifluoro-2-pentanone and methylamine. The resulting ketimine is then reduced asymmetrically. Transition metal catalysts, particularly those based on iridium and rhodium complexed with chiral phosphine (B1218219) ligands, have proven highly effective for this transformation. acs.org For instance, iridium complexes with chiral ligands such as (S,S)-f-Binaphane have demonstrated high activity and enantioselectivity in the direct reductive amination of various aryl ketones. google.comacs.org The choice of ligand is critical, as it dictates the facial selectivity of the hydride attack on the imine. While direct one-pot procedures are often preferred for their operational simplicity, stepwise approaches involving the isolation of the imine can sometimes lead to higher enantioselectivities. google.com

Biocatalysis, employing enzymes like imine reductases (IREDs) and amine dehydrogenases (AmDHs), has emerged as a powerful alternative for asymmetric reductive amination. researchgate.netuva.nl These enzymes can operate under mild conditions and often exhibit exceptional stereoselectivity, providing a green and efficient route to chiral amines from a wide range of ketone and amine substrates. researchgate.netresearchgate.net

| Catalyst/Enzyme | Chiral Ligand/Cofactor | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | Aryl Ketones | up to 96% | google.com |

| Ir-based Complex | C₁-Symmetry Sulfoximines | Exocyclic Imines | 91% | nih.gov |

| Rh-based Complex | Chiral Diphosphine | α-Keto Acid Derivatives | High | google.com |

| Imine Reductase (IRED) | NAD(P)H | Aliphatic/Aryl Ketones | up to >99% | researchgate.net |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. This is a robust and reliable method for achieving high levels of stereocontrol. nih.gov

One of the most powerful chiral auxiliary strategies for the synthesis of fluorinated amines involves the use of N-tert-butylsulfinyl imines, developed by Ellman. cas.cn In this approach, 1,1,1-trifluoro-2-pentanone would be condensed with an enantiopure sulfinamide, such as (R)-tert-butanesulfinamide. The resulting chiral N-sulfinylimine intermediate directs the diastereoselective addition of a hydride reducing agent. The sulfinyl group effectively shields one face of the C=N double bond, leading to a highly selective reduction. The final step involves the simple acidic hydrolysis of the sulfinyl group to afford the desired chiral primary amine, which can then be methylated. nih.govcas.cn

The SAMP/RAMP hydrazone methodology is another classic chiral auxiliary approach. wikipedia.org (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP) can be reacted with a ketone to form a chiral hydrazone. wikipedia.orgmit.edu Deprotonation of this hydrazone creates a chiral aza-enolate that can react with electrophiles with high diastereoselectivity. mit.edu For synthesizing the target amine, this method would typically involve the asymmetric alkylation of a simpler ketone hydrazone followed by cleavage, making it a more indirect route. However, the reduction of a SAMP-hydrazone derived from 1,1,1-trifluoro-2-pentanone is also a feasible pathway. nih.gov

Pseudoephedrine is an inexpensive and effective chiral auxiliary, often used to direct the asymmetric alkylation of amide enolates. acs.orgcaltech.edu An amide is formed between a carboxylic acid and pseudoephedrine, and subsequent deprotonation and alkylation proceed with high diastereoselectivity due to the formation of a rigid chelated intermediate. acs.orgharvard.edu While highly effective for producing chiral carboxylic acids, alcohols, and ketones, its application to synthesizing the target amine would require subsequent chemical conversion of the carbonyl group, representing a multi-step sequence. caltech.edu

| Chiral Auxiliary | Intermediate | Key Transformation | Typical Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| (R)-tert-Butanesulfinamide | Chiral N-Sulfinylimine | Diastereoselective Reduction | Often >95% | nih.govcas.cn |

| SAMP/RAMP | Chiral Hydrazone | Diastereoselective Alkylation/Reduction | Often >95% | mit.edunih.gov |

| Pseudoephedrine | Chiral Amide | Diastereoselective Alkylation | Often >98% | acs.orgharvard.edu |

A more recent and advanced strategy involves the use of transient chiral auxiliaries. In this approach, a chiral catalyst reversibly binds to the substrate, forming a chiral complex in situ. This complex then reacts with high stereoselectivity, after which the catalyst dissociates. This method combines the benefits of stoichiometric auxiliaries (high stereocontrol) with those of catalytic methods (low loading of the chiral source). While this concept has been successfully applied in various asymmetric transformations, its specific application to the synthesis of chiral fluorinated amines is an area of ongoing research and development. The principle relies on a chiral directing group that is introduced and removed within the catalytic cycle, avoiding separate protection and deprotection steps.

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds with only a small amount of a chiral catalyst. nih.gov

Metal catalysis, as discussed in the context of reductive amination (Section 1.1.1), offers a broad toolkit for chiral amine synthesis. Beyond hydrogenation, transition metals like palladium, copper, and iridium can catalyze a variety of enantioselective C-N and C-C bond-forming reactions. nih.govacs.org For example, palladium-catalyzed asymmetric allylation of imines can be used to construct chiral amine frameworks. nih.gov Copper and Iridium catalysts are particularly noted for their effectiveness in the asymmetric hydrogenation of imines and related unsaturated nitrogen-containing compounds. nih.govacs.org

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has become a powerful complementary approach. Chiral Brønsted acids, such as phosphoric acids, can activate imines towards nucleophilic attack and control the stereochemical outcome. For instance, the reductive amination of a ketone can be achieved using a Hantzsch ester as the hydride source in the presence of a chiral phosphoric acid catalyst. Similarly, chiral thiourea (B124793) catalysts have been successfully employed in asymmetric Mannich-type reactions to produce trifluoromethylated amino acids. nih.gov The merger of different catalytic modes, such as enamine catalysis with chiral anion phase-transfer catalysis, has enabled challenging transformations like the direct asymmetric fluorination of ketones to generate quaternary fluorine-containing stereocenters. acs.org

A highly desirable goal in asymmetric synthesis is the ability to produce any given stereoisomer of a multi-stereocentered molecule at will. Stereodivergent synthesis achieves this by using different chiral catalysts or reagents to control the reaction pathway, rather than being constrained by the inherent bias of the substrate. nih.gov

For a molecule with a single stereocenter like this compound, a stereodivergent approach allows for the selective synthesis of either the (S) or (R) enantiomer. This is often achieved by simply selecting the corresponding enantiomer of the chiral catalyst or auxiliary. For example, in an asymmetric hydrogenation, using a rhodium complex with an (R)-ligand might produce the (R)-amine, while the (S)-ligand would yield the (S)-amine. nih.gov

In more complex systems with multiple stereocenters, stereodivergence can be achieved through dual catalysis, where two distinct chiral catalysts independently control the configuration of two new stereocenters. rsc.org By pairing different combinations of catalyst enantiomers, all four possible diastereomers can often be accessed. Ligand-dependent stereodivergence, where switching the chiral ligand on a metal catalyst completely reverses or changes the diastereoselectivity, is another powerful strategy. nih.gov These advanced concepts provide a flexible and powerful platform for the synthesis of complex chiral molecules, including fluorinated amines. rsc.org

Chiral Auxiliary-Mediated Transformations

Biocatalytic Approaches to Chiral Fluoroamine Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. The application of enzymes to the synthesis of chiral fluoroamines is a growing area of research.

Engineered Enzymes for Stereoselective Amination (e.g., Transaminases, Monoamine Oxidases, Amine Dehydrogenases)

Transaminases (TAs) , particularly ω-transaminases (ω-TAs), are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These pyridoxal-5'-phosphate (PLP) dependent enzymes can catalyze the transfer of an amino group from an amino donor to a ketone acceptor. nih.gov While many wild-type TAs have a limited substrate range, often poorly accommodating bulky ketones, protein engineering has been instrumental in overcoming this limitation. acs.org For instance, through multiple rounds of directed evolution, a transaminase was engineered to efficiently produce a chiral precursor to sacubitril (B1662468), demonstrating the potential to accept substrates with significant steric bulk. acs.org This approach is highly relevant for the synthesis of compounds like this compound from the corresponding trifluoromethyl ketone.

Amine Dehydrogenases (AmDHs) represent another class of enzymes capable of the reductive amination of carbonyl compounds. nih.gov An engineered AmDH from Jeotgalicoccus aerolatus has been developed for the asymmetric synthesis of chiral α-(hetero)aryl primary amines with excellent conversions and enantioselectivities. nih.gov This demonstrates the potential of engineered AmDHs for the synthesis of a broad range of chiral amines, including those with trifluoromethyl groups.

Methyltransferases (MTases) are enzymes that catalyze the transfer of a methyl group, typically from S-adenosyl-L-methionine (SAM). Engineered MTases are being explored for the N-methylation of various compounds. elsevierpure.comnih.gov For example, engineered and natural methyltransferases have been used for the N-methylation of heterocycles in a cyclic enzyme cascade. nih.gov This technology could potentially be adapted for the final N-methylation step in the synthesis of N-methylated chiral amines.

Protein Engineering and Process Optimization for Enhanced Catalytic Performance

Protein engineering, through rational design and directed evolution, is crucial for developing robust and efficient biocatalysts. acs.org By modifying the active site of an enzyme, its substrate scope, activity, and stereoselectivity can be significantly improved. For example, the engineering of an amine transaminase for the production of a sacubitril precursor involved 11 rounds of enzyme evolution, resulting in a highly productive and selective variant. acs.org This engineered enzyme, CDX-043, achieved 90% conversion at a high substrate concentration (75 g/L) with a low enzyme loading (1%). acs.org

Process optimization is also key to the successful implementation of biocatalytic methods. This includes the use of "smart" amine donors, such as cadaverine, to shift the reaction equilibrium in transaminase-catalyzed reactions, leading to high conversions of challenging substrates. acs.org Furthermore, the development of chemoenzymatic cascades, where chemical and enzymatic steps are combined, can provide efficient routes to complex molecules. A continuous-flow chemoenzymatic system for the synthesis of chiral α-mono- and difluoromethyl amines has been established, demonstrating high space-time yield and operational stability. nih.gov

Electrochemical Methods in Asymmetric Synthesis of Chiral Amines

Electrochemical methods offer a sustainable and often milder alternative to traditional chemical synthesis. The use of electricity to drive chemical reactions can avoid the need for harsh reagents and can provide unique reactivity.

Anodic Generation of Chiral α-Imino Carbocation Intermediates

A novel approach in electrochemical synthesis involves the anodic generation of chiral α-imino carbocation intermediates. nih.gov By employing enamine catalysis, it is possible to generate these reactive intermediates, which can then be intercepted by various nucleophiles with high stereoselectivity. nih.gov This method has been successfully applied to the oxidative functionalization of α-branched aldehydes. nih.gov While direct application to the synthesis of trifluoromethylated amines has not been explicitly reported, the principle of generating chiral iminium ions electrochemically could be extended to precursors of compounds like this compound.

Electrocatalysis for Stereoselective Transformations

Electrocatalysis combines the principles of electrochemistry and catalysis to achieve selective transformations. An electrochemical reductive N-methylation of amines using CO₂ as a C1 source has been reported, catalyzed by cobalt phthalocyanine (B1677752) supported on carbon nanotubes. acs.org This method proceeds in aqueous media and demonstrates compatibility with a range of amines. acs.org The nucleophilicity of the amine was found to be a key determinant of the reaction's efficacy. acs.org This approach presents a green and sustainable route for the N-methylation step in the synthesis of N-methylated amines.

Development of Novel Trifluoromethylation and Fluoroalkylation Reactions

The direct introduction of a trifluoromethyl group into an organic molecule is a significant challenge in synthetic chemistry. Several novel methods have been developed to address this.

One approach involves the use of bench-stable reagents for the one-pot synthesis of trifluoromethylated amines. The reagent (Me₄N)SCF₃, in combination with AgF, has been used for the rapid and selective N-trifluoromethylation of amines at room temperature. elsevierpure.com This method proceeds through a formal umpolung reaction of the SCF₃ group with the amine, forming a thiocarbamoyl fluoride (B91410) intermediate that is then converted to the N-CF₃ product. elsevierpure.com

Another strategy utilizes CS₂ and AgF for the direct N-trifluoromethylation of secondary amines. chaseliquidfuels.org This protocol is operationally simple and employs readily available starting materials. chaseliquidfuels.org It has been successfully applied to a variety of N,N-dialkyl and N-(hetero)aromatic amines. chaseliquidfuels.org

For the asymmetric synthesis of α-trifluoromethyl-substituted primary amines, a method involving the nucleophilic 1,2-addition of alkyllithium reagents to a trifluoroacetaldehyde (B10831) hydrazone has been developed. nih.govnih.gov This is followed by benzoylation and cleavage of the N-N bond to yield the desired chiral amine. nih.govnih.gov This strategy provides a route to chiral building blocks that could be further elaborated to compounds such as this compound.

The table below summarizes some of the advanced synthetic methodologies discussed.

| Methodology | Key Features | Potential Application for this compound Synthesis | References |

|---|---|---|---|

| Engineered Transaminases | High stereoselectivity, accepts bulky substrates after engineering. | Asymmetric amination of 1,1,1-trifluoro-2-pentanone. | nih.govacs.org |

| Engineered Amine Dehydrogenases | Direct reductive amination of ketones. | Stereoselective synthesis from 1,1,1-trifluoro-2-pentanone. | nih.gov |

| Electrochemical N-Methylation | Uses CO₂ as a sustainable C1 source, aqueous conditions. | N-methylation of a primary trifluoromethylated amine precursor. | acs.org |

| Novel N-Trifluoromethylation Reagents | One-pot synthesis, mild conditions, good functional group tolerance. | Direct trifluoromethylation of a secondary amine precursor. | elsevierpure.comchaseliquidfuels.org |

Introduction of Trifluoromethyl Groups into Chiral Amine Precursors

The direct introduction of a trifluoromethyl group into a molecule is a primary strategy for the synthesis of trifluoromethyl-containing compounds. illinois.edu Several approaches have been developed to achieve this transformation, particularly for the preparation of chiral amines. These methods can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation reactions.

One common strategy involves the addition of a trifluoromethyl nucleophile to a chiral electrophile, such as a chiral imine or a derivative. For instance, the addition of trifluoromethyltrimethylsilane (TMSCF3), a nucleophilic trifluoromethylating agent, to chiral sulfinylimines has been shown to produce trifluoromethylated amines with excellent diastereoselectivity. illinois.edu The subsequent hydrolysis of the sulfinyl group yields the desired chiral amine without racemization. illinois.edu This method provides a reliable route to enantioenriched α-trifluoromethyl amines.

Another approach is the use of electrophilic trifluoromethylating reagents. illinois.edu These reagents can react with a nucleophilic precursor, such as an enolate or an enamine, to introduce the CF3 group. While initially challenging, asymmetric electrophilic trifluoromethylation has been achieved using chiral reagents or catalysts. illinois.edu

The table below summarizes representative methods for the introduction of trifluoromethyl groups that are applicable to the synthesis of chiral amine precursors.

| Method | Precursor Type | Trifluoromethylating Agent | Key Features | Reference |

| Nucleophilic Addition | Chiral Sulfinylimines | Ruppert-Prakash reagent (TMSCF3) | High diastereoselectivity, mild reaction conditions. | illinois.edu |

| Electrophilic Trifluoromethylation | Enolates | Umemoto's reagents, Togni's reagents | Enables direct introduction of CF3 to a carbon nucleophile. | illinois.edu |

| Biocatalytic N-H Insertion | Anilines | Benzyl 2-diazotrifluoropropanoate | Utilizes engineered cytochrome c for high yield and enantioselectivity. | acs.org |

| Umpolung Strategy | Secondary Amines | (Me4N)SCF3 / AgF | Mild, one-pot synthesis with high functional group tolerance. | nih.gov |

A significant advancement in this area is the development of biocatalytic methods. Engineered enzymes, such as variants of cytochrome c552, have been utilized to catalyze the asymmetric N-H carbene insertion reaction. acs.org This approach allows for the synthesis of chiral α-trifluoromethyl amino esters with high yields and excellent enantioselectivity. acs.org

Furthermore, umpolung strategies offer an alternative pathway. A one-pot synthesis of trifluoromethylated amines from secondary amines has been developed using the bench-stable reagent (Me4N)SCF3 and silver fluoride (AgF). nih.gov This method is rapid, operationally simple, and exhibits high selectivity and functional group tolerance, making it suitable for late-stage trifluoromethylation. nih.gov

Radical Functionalization Strategies for Fluoroalkyl Amines

Radical chemistry provides a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, and these methods have been increasingly applied to the synthesis of complex molecules, including fluoroalkyl amines. Radical functionalization strategies often involve the generation of a radical species that can then participate in various bond-forming reactions.

One notable strategy is the radical difluoroalkylation of alkyl halides. A nickel-catalyzed Negishi cross-coupling has been reported for the asymmetric construction of carbon stereocenters bearing a difluoromethyl group. nih.gov This method demonstrates mild reaction conditions and excellent enantioselectivity, offering a practical route to chiral difluoromethylated amines. nih.gov

Copper-catalyzed radical-relay reactions have also emerged as effective methods for C(sp3)–H functionalization. rsc.org These reactions often employ an oxidant like N-fluorobenzenesulfonimide (NFSI) to generate a radical intermediate. Computational and experimental studies have provided insights into the mechanism, aiding in the optimization of reaction conditions for improved site-selectivity and enantioselectivity. rsc.org

The direct α-functionalization of unprotected primary aliphatic amines has been a long-standing challenge due to the potential for over-oxidation. researchgate.net A novel approach utilizes carbon dioxide as a temporary activator and protecting group. researchgate.net This strategy enables the direct α-alkylation of primary aliphatic amines via an electrostatic attraction between the in situ-formed carbamate (B1207046) and a quinuclidinium radical cation. researchgate.net

The following table highlights some radical functionalization strategies relevant to the synthesis of fluoroalkyl amines.

| Strategy | Radical Precursor | Catalyst/Reagent | Key Features | Reference |

| Asymmetric Radical Difluoroalkylation | Alkyl Halides | Nickel Catalyst | Mild conditions, excellent enantioselectivity for CF₂H-containing amines. | nih.gov |

| Radical Hydrofluorination | Unsaturated Amino Acids | Fe(III)/NaBH4 and Selectfluor | Direct fluorination of side chains. | nih.gov |

| Copper-Catalyzed Radical-Relay | C(sp3)–H Bonds | Copper/NFSI | High site-selectivity for benzylic C-H functionalization. | rsc.org |

| CO2-Enabled α-Alkylation | Primary Aliphatic Amines | Photocatalyst/CO2 | Direct functionalization of unprotected primary amines. | researchgate.net |

Radical hydrofluorination of unsaturated substrates presents another avenue for synthesizing fluorinated amino acids. nih.gov Treatment of protected amino acids with unsaturated side chains with a combination of Fe(III)/NaBH4 and Selectfluor has been shown to produce a range of enantiomerically pure side-chain-fluorinated amino acids. nih.gov

High-Throughput Synthesis and Optimization for Chiral Fluoroamine Libraries

The demand for novel chiral fluorinated amines in drug discovery necessitates the development of high-throughput synthesis and screening methods. These approaches allow for the rapid generation and evaluation of large libraries of compounds, accelerating the identification of candidates with desired biological activities.

One powerful tool for the synthesis of chiral amines is the use of ω-transaminases (ω-TAs). researchgate.net These enzymes catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor, often with high enantioselectivity. The development of novel amine donors that can displace unfavorable reaction equilibria has been crucial for the broader application of ω-TAs. researchgate.net A significant innovation is the use of donors that generate a colored byproduct upon reaction, enabling a simple high-throughput colorimetric assay to screen for active ω-TA biocatalysts. researchgate.net This platform is ideal for evaluating enzyme panels against large libraries of ketone or aldehyde substrates to produce chiral amines.

The optimization of reaction conditions is critical for the successful synthesis of chiral fluoroamine libraries. This includes the screening of catalysts, solvents, and other reaction parameters. For instance, in the development of organocatalytic methods for the synthesis of β-fluoroamines, a screening of various organocatalysts was performed to identify the optimal catalyst for different aldehyde and amine substrates. nih.gov

The table below outlines key aspects of high-throughput synthesis and optimization for chiral fluoroamine libraries.

| Aspect | Methodology/Technology | Application | Key Advantages | Reference |

| Synthesis | ω-Transaminase Biocatalysis | Production of enantiopure amines from prochiral ketones. | High enantioselectivity, mild reaction conditions, environmentally friendly. | researchgate.net |

| Screening | Colorimetric Assays | Rapid identification of active ω-TA biocatalysts. | High-throughput, simple, reliable for large libraries. | researchgate.net |

| Optimization | Catalyst and Reagent Screening | Fine-tuning reaction conditions for yield and enantioselectivity. | Access to a wider range of structurally diverse chiral amines. | nih.gov |

| Diversification | Multicomponent Reactions | Rapid generation of diverse isoindole derivatives for analysis. | Efficient assembly of complex molecules from simple precursors. | acs.org |

Multicomponent reactions also play a role in the rapid diversification of chiral amine libraries. For example, a multicomponent reaction involving a 19F-labeled chiral amine, o-phthalaldehyde, and a thiol analyte can rapidly generate diastereoisomeric isoindole derivatives. acs.org These derivatives exhibit distinct 19F NMR signals, providing a sensitive method for chiral discrimination and analysis, which is crucial for the quality control of chiral libraries. acs.org

Computational and Theoretical Studies on S N Methyl 1,1,1 Trifluoro 2 Pentylamine and Its Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of organic molecules, offering a balance between computational cost and accuracy. For chiral trifluoromethylated amines, DFT is instrumental in exploring reaction pathways, understanding the origins of stereoselectivity, and analyzing conformational landscapes. acs.orgnih.gov

Energetic Profiles of Reaction Mechanisms and Transition State Structures

DFT calculations are frequently employed to model reaction mechanisms, such as those involved in the synthesis of chiral amines. acs.org For a compound like (S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine, this could involve modeling its formation via the asymmetric hydrogenation or transfer hydrogenation of a corresponding trifluoromethyl imine. nih.govbrandeis.edu

Researchers can map the potential energy surface of the reaction, identifying the structures of reactants, transition states, intermediates, and products. The calculated activation energies (the energy difference between reactants and transition states) provide quantitative insight into reaction kinetics. For instance, in a catalyzed reaction, DFT can clarify how a chiral catalyst lowers the activation barrier and steers the reaction toward the desired (S)-enantiomer. acs.org

Table 1: Illustrative Energetic Data for a Hypothetical Catalytic Hydrogenation to Form this compound This table presents hypothetical data based on typical DFT results for similar reactions.

| Reaction Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Imine + H₂) | 0.0 | Reference energy level |

| Catalyst-Substrate Complex | -5.2 | Stabilization upon binding |

| Transition State (TS) for (S)-product | +15.8 | Energy barrier to form the (S)-enantiomer |

| Transition State (TS) for (R)-product | +18.3 | Energy barrier to form the (R)-enantiomer |

| (S)-Product Complex | -12.1 | Product bound to catalyst |

| (R)-Product Complex | -11.9 | Product bound to catalyst |

| (S)-Product | -25.0 | Final product energy |

| (R)-Product | -25.0 | Final product energy |

Analysis of Stereoselective Induction and Enantioselectivity Origins

The origin of enantioselectivity in asymmetric catalysis is a key question that DFT can address. By analyzing the transition state structures leading to the (S) and (R) enantiomers, chemists can pinpoint the specific non-covalent interactions responsible for stereochemical control. researchgate.net In the formation of this compound, these interactions might include hydrogen bonds, steric repulsion, or weak C-H···F or C-H···O interactions between the substrate and the chiral catalyst. researchgate.net

The energy difference between the diastereomeric transition states (ΔΔG‡) directly correlates with the enantiomeric excess (ee) of the product. A larger energy difference implies higher selectivity. DFT calculations can reveal that the transition state leading to the (S)-enantiomer is lower in energy due to a more favorable geometric fit and stabilizing interactions, while the transition state for the (R)-enantiomer is destabilized by steric clashes. acs.org

Conformational Analysis and Preferred Geometries

Even as a small molecule, this compound has several rotatable bonds (e.g., C-C and C-N bonds), leading to multiple possible conformations. libretexts.org Conformational analysis, the study of these different spatial arrangements and their corresponding energies, is crucial as the reactivity and spectroscopic properties of the molecule depend on its preferred shape. rsc.orgyoutube.com

DFT calculations can identify the lowest-energy conformers by systematically rotating key dihedral angles and calculating the potential energy at each step. For this molecule, key considerations include the relative orientation of the bulky trifluoromethyl group, the propyl chain, and the N-methyl group around the chiral center. Steric hindrance and torsional strain are major factors determining conformational stability. libretexts.orgyoutube.com The results often show that staggered conformations are favored over eclipsed ones, and bulky groups prefer to be anti-periplanar to each other to minimize steric repulsion. cdnsciencepub.com

Table 2: Hypothetical Relative Energies of Key Conformers of this compound This table presents hypothetical data illustrating typical conformational energy differences.

| Conformer | Dihedral Angle (F₃C-C-N-CH₃) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A (Anti) | ~180° | 0.00 | 75.5 |

| B (Gauche 1) | ~60° | 1.10 | 14.0 |

| C (Gauche 2) | ~-60° | 1.25 | 10.5 |

Ab Initio Molecular Orbital Calculations for Electronic Structure and Reactivity

Ab initio (from first principles) molecular orbital calculations provide a highly accurate, though computationally intensive, method for studying electronic structure. Unlike DFT, which relies on an approximate functional, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory systematically approach the exact solution of the Schrödinger equation.

For this compound, ab initio calculations can be used to:

Refine Energetics: Provide benchmark energies for key structures (like transition states) previously optimized with DFT.

Analyze Weak Interactions: Accurately describe non-covalent interactions, such as hydrogen bonding and dispersion forces, which are critical for understanding catalyst-substrate binding and conformational preferences. researchgate.net

Calculate Properties: Determine electronic properties like dipole moment, polarizability, and NMR chemical shifts with high accuracy, which can be used to validate experimental data. nih.gov

Molecular Modeling of Catalyst-Substrate Interactions in Asymmetric Transformations

Molecular modeling encompasses a range of computational techniques used to visualize and analyze the three-dimensional interactions between molecules. In the context of synthesizing this compound, modeling the interaction between the imine precursor and a chiral catalyst is essential. nih.govfrontiersin.org

Using the outputs from DFT or ab initio calculations, researchers can build a 3D model of the catalyst-substrate complex. This visual model helps to rationalize the observed stereoselectivity. For example, a model might show the substrate fitting snugly into a chiral pocket of the catalyst, with the trifluoromethyl group oriented away from a bulky part of the catalyst, thus exposing only one face of the imine C=N bond to attack by a hydride source. This steric guidance ensures the formation of the (S)-amine. nih.govacs.org

Development and Application of Predictive Models for Stereoselective Synthesis

The ultimate goal of computational studies in this area is often to develop predictive models. By understanding the fundamental principles that govern stereoselectivity, chemists can design new, more efficient catalysts or reaction conditions.

Based on computational data from a series of related reactions, a predictive model might be developed that correlates catalyst structural features (e.g., the size of a substituent) with the expected enantiomeric excess of the product amine. nih.govnih.gov For instance, a quantitative structure-activity relationship (QSAR) model could be built for the asymmetric synthesis of various trifluoromethylated amines. Such a model would accelerate the discovery of optimal catalysts for producing this compound with high purity, minimizing the need for extensive experimental screening.

Quantitative Structure-Activity Relationships (QSAR) and Steric Parameter Analysis in Asymmetric Catalysis

Detailed research findings and data tables for this section are not available in the current scientific literature.

Applications of S N Methyl 1,1,1 Trifluoro 2 Pentylamine in Advanced Organic Synthesis Research

Role as a Chiral Building Block in Complex Molecule Construction

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during a synthesis, transferring their stereochemical information to the final product. The use of such building blocks is one of the most reliable strategies for the asymmetric synthesis of complex molecules like pharmaceuticals and natural products.

(S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine is an ideal candidate for a chiral building block. Its secondary amine provides a reactive handle for a variety of coupling reactions, such as amide bond formation, reductive amination, and N-alkylation, allowing for its seamless integration into a larger synthetic framework. The presence of the trifluoromethyl group can confer desirable properties to the final product, such as enhanced binding affinity to biological targets or improved metabolic stability.

Table 1: Representative Synthetic Transformations Incorporating a Chiral Fluoroamine Building Block

| Reaction Type | Reactant 1 | Reactant 2 | Product | Significance |

|---|---|---|---|---|

| Amide Coupling | This compound | A chiral carboxylic acid (e.g., Ibuprofen) | Diastereomeric Amide | Creation of a new stereocenter, potential for diastereomer separation. |

| Reductive Amination | A complex aldehyde | This compound | Chiral Tertiary Amine | Formation of a C-N bond with retention of stereochemistry. |

This table is illustrative and shows the expected reactivity based on the functional groups of the title compound.

Utilization as a Chiral Auxiliary in Diastereoselective and Enantioselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. The N-methyl group and the chiral center of this compound make it a suitable scaffold for development into a chiral auxiliary.

For instance, it could be acylated to form a chiral amide. The resulting amide could then undergo a variety of diastereoselective reactions, such as alkylation or aldol (B89426) reactions at the alpha-carbon of the acyl group. The stereochemical bias would be induced by the chiral environment of the auxiliary. The trifluoromethyl group would likely play a significant role in dictating the conformational preferences of the transition state, thereby influencing the diastereoselectivity.

Derivatization Strategies for Diverse Functional Group Introduction and Transformations

The secondary amine of this compound is a versatile functional group that can be readily derivatized to introduce a wide range of other functionalities. This chemical plasticity is crucial for its application in multi-step synthesis.

Key derivatization strategies would include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. These amides are generally more stable and can serve as important structural motifs in biologically active molecules.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. Sulfonamides are a common functional group in many pharmaceutical agents.

Conversion to Ureas and Carbamates: Reaction with isocyanates or chloroformates, respectively, would yield ureas and carbamates, which are also prevalent in drug molecules.

Oxidation: While challenging, oxidation of the amine could potentially lead to nitrones or other oxidized nitrogen species, opening up further synthetic pathways.

The choice of derivatizing agent allows a chemist to fine-tune the properties of the resulting molecule for a specific application. chemicalbook.com

Integration into Multi-Step Synthetic Sequences for Research Targets

The true value of a building block like this compound is realized in its integration into complex, multi-step synthetic sequences. In the synthesis of a research target, such as a novel enzyme inhibitor or a potential drug candidate, the introduction of the trifluoromethylated chiral amine fragment could occur at various stages.

A hypothetical synthetic sequence might involve the initial coupling of the chiral amine with another key fragment, followed by a series of reactions to elaborate the rest of the molecule. The robustness of the trifluoromethyl group and the stereochemical integrity of the chiral center are critical for the success of such sequences. The development of multi-step syntheses is essential for creating complex molecules from simpler starting materials.

Development of Novel Reagents and Catalysts Derived from Chiral Fluoroamines

Beyond its role as a structural component, this compound can serve as a precursor for the development of novel chiral reagents and catalysts. Chiral amines are frequently used as ligands for transition metals in asymmetric catalysis.

For example, the amine could be further functionalized, perhaps by introducing a phosphine (B1218219) or an additional nitrogen-containing group, to create a bidentate or tridentate chiral ligand. Such a ligand could then be complexed with a metal like rhodium, iridium, or palladium to generate a catalyst for enantioselective reactions such as hydrogenation, hydrosilylation, or C-C bond formation. The electronic properties of the trifluoromethyl group would modulate the catalytic activity and selectivity of the resulting metal complex. The stereoselective synthesis of chiral amines is a critical starting point for the development of these powerful catalytic tools.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ibuprofen |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for enantioselective preparation of (S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine, and how can chiral purity be optimized?

- Methodological Answer : Enantioselective synthesis typically involves asymmetric catalysis or chiral auxiliaries. For analogous amines, condensation reactions between aldehydes and diamines (e.g., N-methyl-1,2-diaminoethane) under controlled pH and temperature yield chiral products . To optimize chiral purity, employ chiral HPLC with polysaccharide-based columns or NMR using chiral shift reagents (e.g., Eu(hfc)₃) to confirm enantiomeric excess (ee) >99% .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- GC-MS : For volatile derivatives (e.g., silylated or trifluoroacetylated compounds), use GC-MS with electron ionization to confirm molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Verify C, H, N, and F content (±0.3% deviation) .

- ¹⁹F NMR : Characterize trifluoromethyl groups (δ -60 to -80 ppm) and assess purity .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store at 0–6°C under inert gas (N₂/Ar) in amber glass vials to prevent degradation via hydrolysis or oxidation. Similar fluorinated amines show reduced stability at room temperature .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The -CF₃ group is electron-withdrawing, reducing basicity of the amine and slowing nucleophilic attack. For SN2 reactions, use polar aprotic solvents (e.g., THF) and elevated temperatures (60–80°C) to enhance reaction rates .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Variable Analysis : Systematically test catalysts (e.g., Pd/C vs. chiral ligands), solvents (DMF vs. THF), and temperatures.

- By-Product Identification : Use LC-MS/MS to detect intermediates (e.g., N-oxide derivatives) that may reduce yields .

- Reproducibility Protocols : Adopt strict anhydrous conditions and monitor reaction progress via in-situ IR for carbonyl intermediates .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess steric effects of the -CF₃ group on transition states .

- Molecular Dynamics : Simulate solvent interactions (e.g., acetonitrile vs. toluene) to predict solubility and aggregation behavior .

Q. What are the degradation pathways of this compound under acidic or oxidative conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1M HCl (24h, 40°C) and analyze via LC-MS for dealkylation (yielding 1,1,1-trifluoro-2-pentanamine) or oxidation (N-oxide formation) .

- Accelerated Stability Testing : Use Arrhenius modeling at 25°C/60% RH to predict shelf-life .

Q. How does this compound function as a ligand in transition-metal catalysis?

- Methodological Answer : The amine’s lone pair coordinates to metals (e.g., Ir, Pd), while the -CF₃ group modulates electron density. In Ir complexes, steric bulk from the pentyl chain improves regioselectivity in C–H activation reactions . Characterize complexes via X-ray crystallography and cyclic voltammetry to assess redox stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。